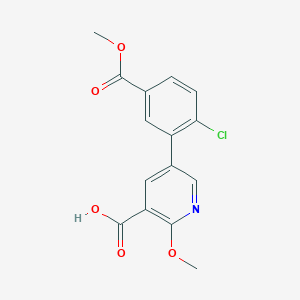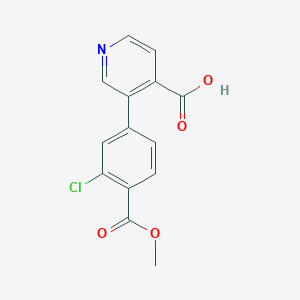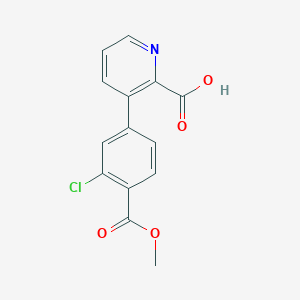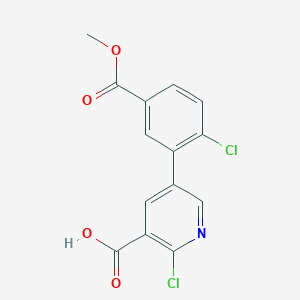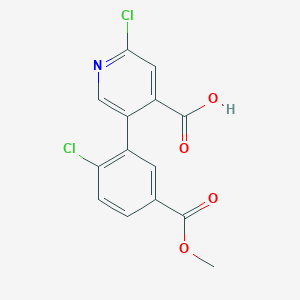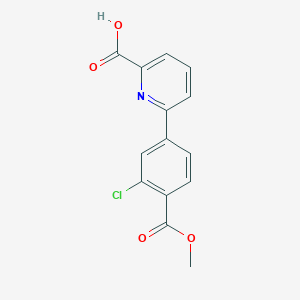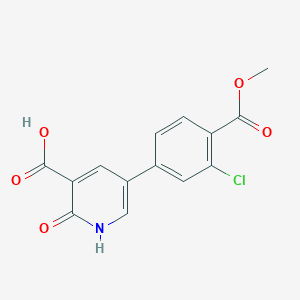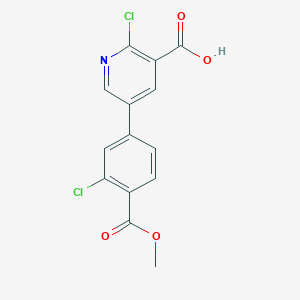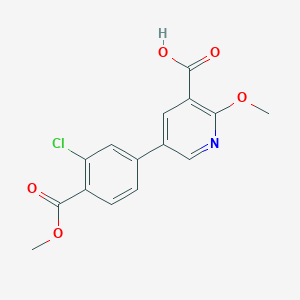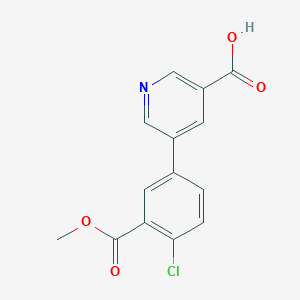
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid (5-CMCPN) is a synthetic compound that has been studied for its potential applications in scientific research and clinical studies. It is a derivative of nicotinic acid, a common component of the vitamin B3 complex, and has been found to possess a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is not yet fully understood. It is believed that the compound binds to the nicotinic acid receptor (NAR) and activates the receptor, leading to the release of neurotransmitters such as acetylcholine and norepinephrine. This activation of the receptor can lead to changes in metabolic pathways, gene expression, and insulin secretion.
Biochemical and Physiological Effects
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to increase the production of glucose and fatty acids in the liver, as well as increase the expression of genes involved in glucose and fatty acid metabolism. Additionally, it has been found to increase the release of neurotransmitters such as acetylcholine and norepinephrine, which can lead to changes in behavior and cognitive processes. It has also been found to modulate the expression of genes involved in cancer cell proliferation and apoptosis.
实验室实验的优点和局限性
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments include its ability to be synthesized in a relatively simple and cost-effective manner, as well as its ability to be used to study a variety of metabolic pathways and gene expressions. Additionally, it has been found to be relatively non-toxic and well-tolerated in animal models. The limitations of using 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% in lab experiments include its limited availability, as well as its potential for off-target effects.
未来方向
There are a number of potential future directions for the study of 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95%. These include further studies into its biochemical and physiological effects, its potential applications in clinical studies, its ability to modulate gene expression in cancer cells, and its ability to modulate the release of neurotransmitters. Additionally, further studies into its potential off-target effects, its ability to be used in combination with other compounds, and its potential for drug delivery are possible future directions.
合成方法
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% is synthesized from the reaction of 4-chloro-3-methoxycarbonylphenylacetic acid with nicotinic acid. The reaction is conducted in a solvent such as dimethylformamide (DMF) at a temperature of 80°C for 4 hours. The product is then purified by column chromatography to obtain the desired compound.
科学研究应用
5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research and clinical studies. It has been used as a tool to study the effects of nicotinic acid on metabolic pathways in the body, as well as its effects on the release of neurotransmitters. It has also been used to study the effects of nicotinic acid on the regulation of gene expression and the modulation of gene expression in cancer cells. Additionally, 5-(4-Chloro-3-methoxycarbonylphenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the regulation of insulin secretion and glucose metabolism.
属性
IUPAC Name |
5-(4-chloro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)11-5-8(2-3-12(11)15)9-4-10(13(17)18)7-16-6-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGROPJMSDMBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688347 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-40-3 |
Source


|
| Record name | 5-[4-Chloro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



